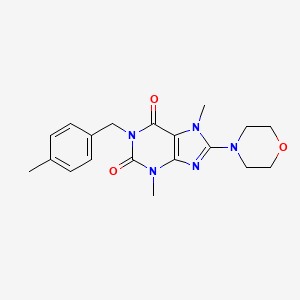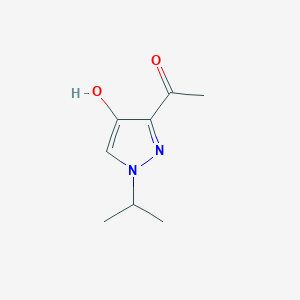![molecular formula C25H24FN3O3S B2360140 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252817-78-9](/img/no-structure.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C25H24FN3O3S and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Design and Development
The molecular structure of this compound indicates potential for drug design, particularly due to the presence of a thieno[3,2-d]pyrimidin moiety, which is often explored for its pharmacological properties. Its design could be tailored to target specific biological pathways or enzymes, such as topoisomerases, which are crucial for DNA replication and are a popular target for anticancer drugs .
Biological Studies and Enzyme Inhibition
The fluorobenzyl group in the compound could be significant in biological studies, especially in enzyme inhibition. Fluorine atoms are known to influence the bioactivity of molecules, and their inclusion in drug molecules can improve potency and selectivity. This compound could be studied for its inhibitory effects on various enzymes, potentially offering insights into new therapeutic approaches .
Computational Chemistry
The compound’s structure is suitable for computational studies to predict its behavior in biological systems or to model its interactions with other molecules. Computational methods like density functional theory could be employed to understand its reactivity and stability, which is essential for rational drug design .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)ethyl acetate. This intermediate is then reacted with N-(4-phenylbutan-2-yl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzylamine", "ethyl acetoacetate", "N-(4-phenylbutan-2-yl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)ethyl acetate.", "Step 2: Hydrolysis of the ester group in the intermediate using an acid such as hydrochloric acid or sulfuric acid to form 3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-yl)acetic acid.", "Step 3: Coupling of the intermediate with N-(4-phenylbutan-2-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide." ] } | |
Numéro CAS |
1252817-78-9 |
Formule moléculaire |
C25H24FN3O3S |
Poids moléculaire |
465.54 |
Nom IUPAC |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H24FN3O3S/c1-17(7-8-18-5-3-2-4-6-18)27-22(30)16-28-21-13-14-33-23(21)24(31)29(25(28)32)15-19-9-11-20(26)12-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,27,30) |
Clé InChI |
GBMGOGGOFXMATO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)



![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)
